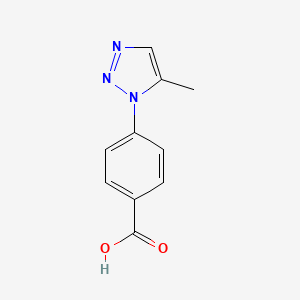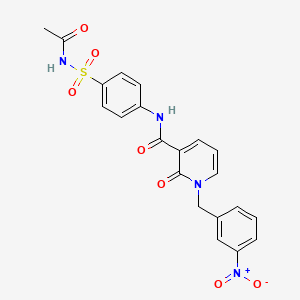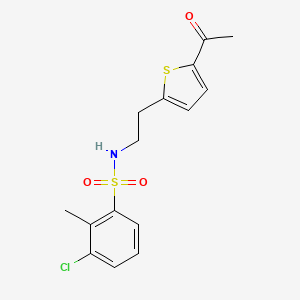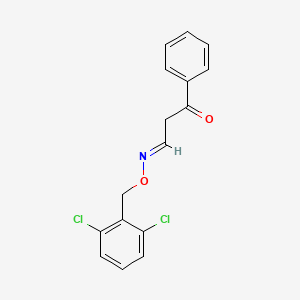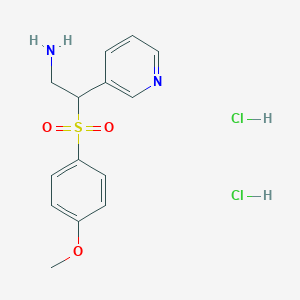
2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride, also known as MRS-2279, is a selective P2Y1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases and disorders.
科学的研究の応用
Synthesis of Indazole and Benzothiazole Derivatives
The compound has been employed as a key intermediate in the synthesis of indazole and benzothiazole derivatives, showcasing its versatility in organic synthesis. For instance, Kouakou et al. (2015) demonstrated its use in the synthesis of 4-alkylsulfanyl-indazole derivatives, highlighting its role in creating sulfonamide linkages critical for generating new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides through nucleophilic substitution reactions (Kouakou et al., 2015).
Catalysis in Alcohol Oxidation
The compound's derivatives have been found effective in catalytic applications, particularly in alcohol oxidation. Hazra et al. (2015) discussed how sulfonated Schiff base copper(II) complexes, derived from reactions involving similar sulfonamide structures, act as efficient catalysts in the oxidation of alcohols to aldehydes and ketones, providing a green chemistry approach to synthesizing valuable chemical intermediates (Hazra et al., 2015).
Antimicrobial Activity of Pyridine Derivatives
Patel and Agravat (2007) explored the compound's utility in preparing pyridine derivatives with antimicrobial properties. Their work underlines the significance of incorporating the sulfonamide group into the molecular structure to enhance biological activity, showcasing the compound's potential in developing new antimicrobials (Patel & Agravat, 2007).
Electrochemical Applications
In material science, the compound's derivatives have been investigated for their electrochemical properties. Sotzing et al. (1996) detailed the electropolymerization of bis(pyrrol-2-yl) arylenes, where derivatives of the compound played a role in lowering the oxidation potential, leading to conducting polymers with stable electrical properties. This research indicates the compound's contribution to developing new materials for electronic and photonic applications (Sotzing et al., 1996).
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.2ClH/c1-19-12-4-6-13(7-5-12)20(17,18)14(9-15)11-3-2-8-16-10-11;;/h2-8,10,14H,9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACMIXQEYYWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

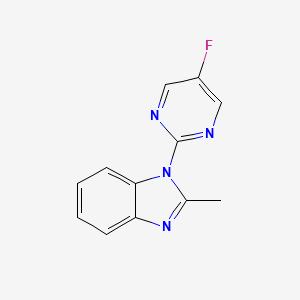
![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)

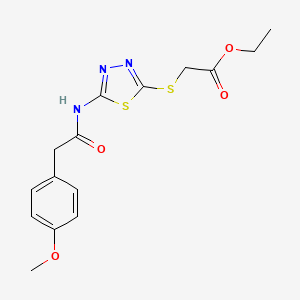
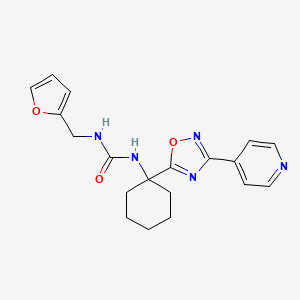
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)
![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)

